(6,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is a compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, along with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine typically involves the reaction of biphenyl derivatives with trifluoromethylating agents under controlled conditions. One common method involves the use of anhydrous tetrahydrofuran as a solvent and tetramethylethylenediamine as a catalyst. The reaction is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce various substituted biphenyl derivatives.
Scientific Research Applications
(6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphane
- (2-(2,4,6-triisopropylphenyl)indenyl)-bis(3,5-bistrifluoromethylphenyl)phosphine
- Ethyldiphenylphosphine
Uniqueness
(6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is unique due to its specific combination of trifluoromethyl and dimethylamine groups attached to a biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H13F6N |
---|---|
Molecular Weight |
333.27 g/mol |
IUPAC Name |
N,N-dimethyl-3-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)13-8-4-7-12(16(20,21)22)14(13)10-5-3-6-11(9-10)15(17,18)19/h3-9H,1-2H3 |
InChI Key |
CQDPZOXTGWJKCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1C2=CC(=CC=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.